molecular formula C15H15N3O2 B1630379 4'-(Dimethylamino)benzylidene-4-nitroaniline CAS No. 896-05-9

4'-(Dimethylamino)benzylidene-4-nitroaniline

Cat. No. B1630379
CAS RN: 896-05-9
M. Wt: 269.3 g/mol
InChI Key: RLDPRVKBHPQKIK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzylidene-4-nitroaniline (DMABN) is an organic compound with a wide variety of applications in scientific research. It is a versatile compound used in the synthesis of many other compounds, and it has been used to study the mechanism of action of several biochemical and physiological processes.

Scientific Research Applications

Kinetic Effects in Thermal Isomerizations

Research on the kinetic effects of pressure on thermal isomerizations of 4'-(Dimethylamino)benzylidene-4-nitroaniline (DMBNA) highlighted its applications in understanding molecular behavior under different conditions. Studies by Cossticks et al. (1993) revealed that the kinetic effects observed in highly viscous media due to pressure-induced viscosity increase could strongly retard isomerizations, providing insights into the conventional understandings of kinetic effects based on the transition state theory (Cossticks, Asano, & Ohno, 1993).

Synthesis and Spectral Characterization

Neupane and Rai (2017) synthesized novel complexes involving 4'-(Dimethylamino)benzylidene-4-nitroaniline, showcasing the compound's utility in developing new organic materials with potential non-linear optical (NLO) applications. Their work on the phase diagram and thermodynamic studies of binary organic systems provided valuable information on the molecular interactions and synthesis of intermolecular complexes (Neupane & Rai, 2017).

Electronic Structures and Conformations

Investigations into the electronic structures and conformations of N-Benzylideneanilines, including 4'-(Dimethylamino)benzylidene-4-nitroaniline, were conducted by Akaba et al. (1980). These studies provided valuable insights into the molecular conformations and electronic absorption spectral properties, contributing to the understanding of molecular design for specific electronic or optical properties (Akaba, Tokumaru, Kobayashi, & Utsunomiya, 1980).

Liquid Crystal Formation and Mesomorphic Properties

The research by Ha et al. (2009) into the synthesis of Schiff base esters containing 4'-(Dimethylamino)benzylidene-4-nitroaniline revealed the impact of molecular end groups on mesomorphic properties. This highlights the compound's role in the development of materials with specific liquid crystal properties, furthering the understanding of liquid crystal science and potential applications (Ha, Ong, Ong, Yeap, Wong, Koh, & Lin, 2009).

Intramolecular Charge Transfer Effect

The study of the intramolecular charge transfer effect on the molecular configuration of 4'-(Dimethylamino)benzylidene-4-nitroaniline by Ezumi et al. (1974) underscored the importance of intramolecular interactions in determining molecular configurations. This research offers insights into the structural design of molecules for specific electronic properties (Ezumi, Nakai, Sakata, Nishikida, Shiro, & Kubota, 1974).

properties

IUPAC Name

N,N-dimethyl-4-[(4-nitrophenyl)iminomethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-17(2)14-7-3-12(4-8-14)11-16-13-5-9-15(10-6-13)18(19)20/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDPRVKBHPQKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Dimethylamino)benzylidene-4-nitroaniline

CAS RN

896-05-9
Record name N,N-DIMETHYL-ALPHA-(4-NITROPHENYLIMINO)-P-TOLUIDINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
U Neupane, RN Rai - Journal of Fluorescence, 2017 - Springer
The phase diagram representing solid–liquid equilibrium of entire range of composition and thermodynamic studies of two binary organic systems of 4-dimethylaminobenzaldehyde (…
Number of citations: 9 link.springer.com
K Cossticks, T Asano, N Ohno - High Pressure Research, 1993 - Taylor & Francis
Kinetic effects of pressure on thermal Z/E isomerizations of 4-(dimethylamino)-4′-nitroazo-benzene (DMNAB) and N-[4-(dimethylamino)benzylidene]-4-nitroaniline (DMBNA) were …
Number of citations: 18 www.tandfonline.com
JO Morley - The Journal of Physical Chemistry, 1994 - ACS Publications
A considerable number of spectroscopic calculations have been reported on polar conjugated organic molecules using a variety of molecular orbital treatments such as the PPP, 1 …
Number of citations: 14 pubs.acs.org
Y Shigemitsu, Y Ohga - Journal of Solution Chemistry, 2018 - Springer
The dynamic solvent effect often arises in solution reactions, where coupling between chemical reaction and solvent fluctuation plays a decisive role in the reaction kinetics. In this study, …
Number of citations: 1 link.springer.com
M Dhanalakshmi, C Balakrishnan, SR Ahamed… - Journal of Molecular …, 2022 - Elsevier
Two Schiff bases namely, (E)-4-((benzhydrylimino) methyl)-N,N-dimethylaniline (I) and (E)-N-(4-isopropylbenzylidene)-1,1-diphenyl methanamine (II) were synthesized by one pot …
Number of citations: 8 www.sciencedirect.com
T Asano, K Cosstick, H Furuta, K Matsuo… - Bulletin of the Chemical …, 1996 - journal.csj.jp
Effects of pressure on thermal Z/E isomerization of substituted N-benzylideneanilines and azobenzenes were studied in 2-methyl-2,4-pentanediol. Pressure dependence of the Z/E …
Number of citations: 36 www.journal.csj.jp
K Sharma, P Ghimire, U Neupane - Journal of Nepal Chemical …, 2022 - researchgate.net
The phase diagram study of the binary organic system has been investigated by the thaw melt method using 4-hydroxy-3-methoxybenzaldehyde (HMB) and 4-nitroaniline (NA). The …
Number of citations: 2 www.researchgate.net
T Asano, K Cosstick, H Furuta - AIP Conference Proceedings, 1994 - pubs.aip.org
Reaction rates of thermal Z/E isomerization of benzaldehyde anils (1 and 3) and azoarenes (4 and 5) have been measured under pressure (≤600 MPa) in glycerol triacetate (GTA). …
Number of citations: 4 pubs.aip.org
T Asano, K Matsuo, H Sumi - Bulletin of the Chemical Society of Japan, 1997 - journal.csj.jp
The effects of the solvent viscosity on the thermal Z/E isomerization of three substituted N-benzylideneanilines were studied in a nonpolar aprotic solvent, 2,4-dicyclohexyl-2-…
Number of citations: 33 www.journal.csj.jp
R Siewert, AA Samatov, RN Nagrimanov… - The Journal of Chemical …, 2020 - Elsevier
Standard molar enthalpies of vaporization/sublimation of nitro and amino-substituted benzaldehydes were obtained from the temperature dependence of vapour pressure measured by …
Number of citations: 8 www.sciencedirect.com

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